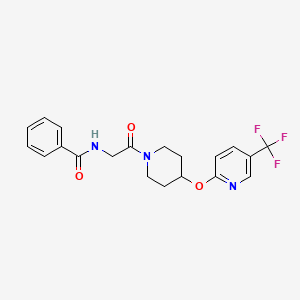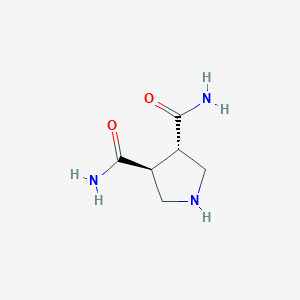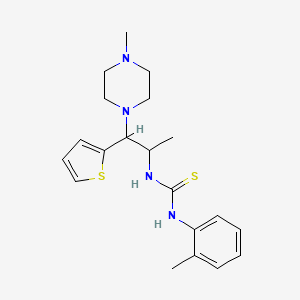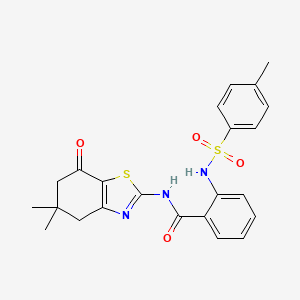
N-(2-oxo-2-(4-((5-(trifluorométhyl)pyridin-2-yl)oxy)pipéridin-1-yl)éthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.393. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxo-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'imidazole présentent des propriétés antimicrobiennes significatives. La structure du composé suggère des effets antibactériens et antifongiques potentiels. Des chercheurs ont synthétisé divers composés contenant de l'imidazole et évalué leur potentiel antimicrobien contre des agents pathogènes tels que Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa et Streptococcus pyogenes . Des études plus approfondies pourraient explorer les mécanismes spécifiques à la base de son action antimicrobienne.
Antagonisme du récepteur du peptide lié au gène de la calcitonine (CGRP)
Le composé contient un groupe trifluorométhyle, qui peut contribuer à ses effets pharmacologiques. Les groupes trifluorométhyle ont été étudiés dans le contexte des antagonistes du récepteur du CGRP, qui jouent un rôle dans la modulation de la douleur. Comprendre son interaction avec les récepteurs du CGRP pourrait conduire à de nouvelles stratégies de gestion de la douleur .
Modulation des hormones végétales
Les dérivés de l'indole, y compris ceux contenant des motifs imidazole, ont des applications biologiques diverses. Par exemple, l'acide indole-3-acétique (AIA) est une hormone végétale produite à partir de la dégradation du tryptophane. Enquêter sur la possibilité que ce composé affecte la croissance, le développement ou les réponses au stress des plantes pourrait être une voie de recherche intéressante .
Propriétés
IUPAC Name |
N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)15-6-7-17(24-12-15)29-16-8-10-26(11-9-16)18(27)13-25-19(28)14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSYVFOCKEFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)
![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)


![N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)
![6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2518060.png)




